![molecular formula C13H14N2O2 B2867797 4-(cyclopropylcarbonyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone CAS No. 317833-53-7](/img/structure/B2867797.png)
4-(cyclopropylcarbonyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone
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Overview
Description
Compounds like “4-(cyclopropylcarbonyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone” belong to a class of organic compounds known as quinoxalinones . Quinoxalinones are heterocyclic compounds containing a quinoxaline moiety, which is a bicyclic compound made up of a benzene ring fused to a pyrazine ring .
Synthesis Analysis
The synthesis of quinoxalinone derivatives often involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds . The cyclopropylcarbonyl group could potentially be introduced through a reaction with a cyclopropylcarbonyl halide .Molecular Structure Analysis
Quinoxalinones have a bicyclic structure with a benzene ring fused to a pyrazine ring . The presence of the cyclopropylcarbonyl group would add a three-membered ring to the structure .Chemical Reactions Analysis
Quinoxalinones can undergo a variety of chemical reactions. For example, they can participate in cycloaddition reactions . The cyclopropyl group can also undergo ring-opening reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the cyclopropylcarbonyl group could potentially affect the compound’s reactivity and stability .Scientific Research Applications
Antimicrobial Activity
One significant area of research on quinoxalinone derivatives includes their synthesis and evaluation for antimicrobial properties. A study by Refaat, Moneer, and Khalil (2004) synthesized a range of 3-methyl-2-[4-(substituted amino carbonyl)anilino] quinoxalines and evaluated them for in vitro antimicrobial activity. They discovered that these compounds exhibited broad antimicrobial activity, with some derivatives showing a particularly broad spectrum of activity. This research highlights the potential of quinoxalinone derivatives as antimicrobial agents (Refaat, Moneer, & Khalil, 2004).
Catalysis and Synthesis
Quinoxalinone derivatives have also been researched for their role in catalysis and synthesis. A study demonstrated the synthesis of novel, optically pure quinolinophaneoxazolines, showcasing the chemical versatility and potential applications of quinoxalinone derivatives in creating complex molecules with chirality (Ruzziconi et al., 2014). Another research focused on the synthesis of 2,3-disubstituted quinoxalines using bismuth(III) triflate as a catalyst, presenting a method for preparing a variety of quinoxalines under mild conditions, thereby expanding the utility of quinoxalinone derivatives in organic synthesis (Yadav et al., 2008).
Anticancer Activity
The potential anticancer activity of quinoxalinone derivatives has also been a subject of investigation. A study synthesized thirty-five quinoxalines with various substituents to evaluate their in vitro anticancer activity. Preliminary screenings indicated that many of these compounds exhibited moderate to strong growth inhibition activity on various cell lines, suggesting the promise of quinoxalinone derivatives in cancer treatment research (Loriga et al., 1995).
Organic Light Emitting Diodes (OLEDs)
In the context of material science, quinoxalinone derivatives have been studied for their application in OLEDs. Research correlating the chemical structure of methyl-substituted group III metal tris(8-quinolinolato) chelates to their photoluminescence and electroluminescence properties indicates the potential of quinoxalinone derivatives in enhancing OLED performance through structural modifications (Sapochak et al., 2001).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(cyclopropanecarbonyl)-3-methyl-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-8-12(16)14-10-4-2-3-5-11(10)15(8)13(17)9-6-7-9/h2-5,8-9H,6-7H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNLQFUQFAFAMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=CC=CC=C2N1C(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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